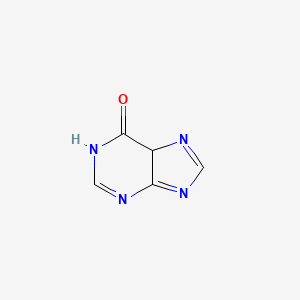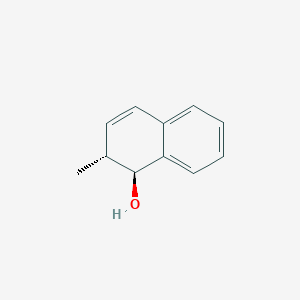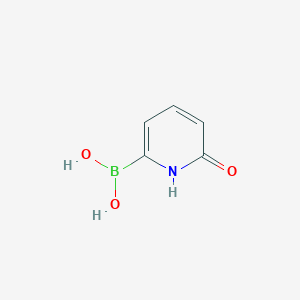![molecular formula C6H13ClN2 B11922562 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,5-diazabicyclo[221]heptane hydrochloride is a bicyclic organic compound with the molecular formula C6H13ClN2 It is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at the bridgehead positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with methylating agents under controlled conditions. One common method includes the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Catalysis: It acts as a ligand in catalytic reactions, facilitating enantioselective transformations.
Material Science: The compound is incorporated into metal-organic frameworks (MOFs) for applications in gas storage and separation.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence receptor binding and pharmacokinetics, making it a useful scaffold in drug development. The compound’s rigid bicyclic structure provides stereochemical control during reactions, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features but without the methyl group.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms at different positions.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group enhances its nucleophilicity and stability, making it more versatile in synthetic applications compared to its analogs .
Properties
Molecular Formula |
C6H13ClN2 |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
InChI Key |
XCLCKFCUXSBGMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC1CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)



![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)

![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
